molecular formula C25H28N2O4 B5124078 1-(3-methylbenzyl)-4-(1-naphthylmethyl)piperazine oxalate

1-(3-methylbenzyl)-4-(1-naphthylmethyl)piperazine oxalate

Cat. No. B5124078
M. Wt: 420.5 g/mol
InChI Key: HADKGGVWTQUVDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methylbenzyl)-4-(1-naphthylmethyl)piperazine oxalate (MNPA) is a chemical compound that belongs to the class of piperazine derivatives. MNPA has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.

Mechanism of Action

1-(3-methylbenzyl)-4-(1-naphthylmethyl)piperazine oxalate exerts its effects by binding to and activating 5-HT1A and dopamine D2 receptors. This leads to the modulation of neurotransmitter release and the regulation of neuronal activity in specific brain regions. This compound has been shown to increase the release of serotonin and dopamine in the prefrontal cortex and striatum, respectively, which are key brain regions involved in mood, anxiety, and reward.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to have anxiolytic and antidepressant-like effects, as well as effects on learning and memory. This compound has also been shown to increase locomotor activity and induce hyperactivity in animal models.

Advantages and Limitations for Lab Experiments

1-(3-methylbenzyl)-4-(1-naphthylmethyl)piperazine oxalate has several advantages for use in lab experiments. It has high affinity and selectivity for specific receptors, which allows for precise manipulation of neuronal activity. This compound is also relatively stable and can be easily synthesized in large quantities. However, this compound also has some limitations, including potential toxicity and off-target effects. Further research is needed to fully understand the safety and efficacy of this compound in lab experiments.

Future Directions

There are several future directions for research on 1-(3-methylbenzyl)-4-(1-naphthylmethyl)piperazine oxalate. One potential area of research is the development of this compound-based therapies for mood and anxiety disorders. This compound may also have potential as a tool for studying the neurobiological mechanisms underlying these disorders. Additionally, further research is needed to fully understand the safety and efficacy of this compound in animal models and humans.

Synthesis Methods

1-(3-methylbenzyl)-4-(1-naphthylmethyl)piperazine oxalate can be synthesized through a multi-step process that involves the reaction of 1-naphthylmethylamine with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with piperazine in the presence of a suitable acid to obtain this compound oxalate salt.

Scientific Research Applications

1-(3-methylbenzyl)-4-(1-naphthylmethyl)piperazine oxalate has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have high affinity and selectivity for 5-HT1A receptors, which are involved in the regulation of mood, anxiety, and stress. This compound has also been shown to have agonistic effects on dopamine D2 receptors, which are involved in the regulation of reward and motivation.

properties

IUPAC Name

1-[(3-methylphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2.C2H2O4/c1-19-6-4-7-20(16-19)17-24-12-14-25(15-13-24)18-22-10-5-9-21-8-2-3-11-23(21)22;3-1(4)2(5)6/h2-11,16H,12-15,17-18H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HADKGGVWTQUVDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)CC3=CC=CC4=CC=CC=C43.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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